molecular formula C15H23BrN2O2 B7938518 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline

4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline

Cat. No.: B7938518
M. Wt: 343.26 g/mol
InChI Key: UYHRBYSKVKOIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-isobutyl-2-nitro-N-(pentan-3-yl)aniline is a substituted aniline derivative characterized by a bromine atom at the para position (C4), a nitro group at the ortho position (C2), and two alkyl substituents on the nitrogen atom: an isobutyl group and a pentan-3-yl group. This compound belongs to the class of diarylamines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

The synthesis of such compounds typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. For instance, bromination of aromatic amines (as described in ) often employs bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity . The bulky isobutyl and pentan-3-yl groups likely influence the compound’s solubility and steric hindrance, affecting its reactivity in subsequent transformations.

Properties

IUPAC Name

4-bromo-N-(2-methylpropyl)-2-nitro-N-pentan-3-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-5-13(6-2)17(10-11(3)4)14-8-7-12(16)9-15(14)18(19)20/h7-9,11,13H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHRBYSKVKOIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(CC(C)C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation

Procedure :

  • Aniline is treated with acetic anhydride (1.1–1.3 equivalents) at 50–70°C for 3–4 hours.

  • Outcome : Forms N-acetyl-aniline (acetanilide), directing electrophilic substitution to specific positions.

  • Yield : >95%.

Alternative Protecting Groups

  • Boc (tert-butoxycarbonyl) : Used in industrial settings for easier deprotection.

  • Benzyl Groups : Less common due to harsh deprotection conditions.

Nitration of the Aromatic Ring

Nitration introduces the nitro group at the ortho position relative to the protected amine.

Nitration Conditions

  • Reagents : Concentrated HNO₃ in H₂SO₄ (1:3 ratio).

  • Temperature : 0–5°C (prevents over-nitration).

  • Yield : 85–90% for 4-bromo-2-nitroacetanilide.

Regioselectivity

  • The acetyl group directs nitration to the ortho position (C2).

  • Para nitration is suppressed due to steric and electronic effects.

Bromination at the Para Position

Bromination targets the para position (C4) relative to the nitro group.

Bromination Methods

MethodReagentsConditionsYieldSource
NBS in CCl₄ N-Bromosuccinimide (NBS)60–70°C, 4–6 hours80–85%
Br₂ with FeCl₃ Bromine, FeCl₃ catalyst25–30°C, 2 hours75–78%
NaBr/HCl/NaClO₃ Sodium bromide, HCl, NaClO₃45–65°C, 2–3 hours95–98%

Selectivity Considerations

  • The nitro group (meta-director) ensures para-bromination.

  • Dibromination byproducts are minimized to <5% using NaBr/NaClO₃ systems.

Alkylation of the Amine

The final step involves introducing isobutyl and pentan-3-yl groups via N-alkylation.

Sequential Alkylation

Step 1: Isobutyl Group Introduction

  • Reagents : Isobutyl bromide (1.2 equivalents), K₂CO₃ (2 equivalents).

  • Solvent : DMF or DMSO (polar aprotic).

  • Catalyst : Pd(dppf)Cl₂ (0.5 mol%).

  • Yield : 70–75%.

Step 2: Pentan-3-yl Group Introduction

  • Reagents : Pentan-3-yl chloride (1.5 equivalents).

  • Conditions : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide.

  • Temperature : 55–60°C, 6–8 hours.

  • Yield : 65–70%.

One-Pot Alkylation

  • Catalyst : Ir(III) complexes (e.g., [Cp*IrCl₂]₂).

  • Solvent : Toluene, 120°C, 24 hours.

  • Yield : 60–65% (lower due to steric hindrance).

Industrial-Scale Production

Continuous-Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction times.

  • Example :

    • Bromination and alkylation performed in tandem.

    • Throughput: 50 kg/hour.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (purity >98%).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1).

Comparative Analysis of Methods

ParameterLaboratory-ScaleIndustrial-Scale
Nitration Yield 85–90%92–95%
Bromination Time 4–6 hours2–3 hours
Alkylation Cost High (precious metals)Low (PTC)
Purity 97–98%>99%

Challenges and Solutions

Steric Hindrance

  • Issue : Bulky isobutyl and pentan-3-yl groups reduce alkylation efficiency.

  • Solution :

    • Use of polar aprotic solvents (DMF).

    • Sequential alkylation (smaller groups first).

Byproduct Formation

  • Dibromination : Controlled by limiting Br₂ stoichiometry (1.05 equivalents).

  • Over-Alkylation : Avoided using monoalkylating agents.

Recent Advances

  • Catalytic Systems : Ru(II)-NHC complexes for milder alkylation (80°C, 12 hours).

  • Microwave Assistance : Reduces nitration time to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API)
The compound is being investigated as a potential API due to its bioactive properties. Its structure suggests it may interact with biological systems effectively, making it a candidate for drug formulation. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic effects, which could be relevant for therapeutic uses in pain management and inflammation reduction .

Case Study: Synthesis of Related APIs
A notable case study involves the use of continuous-flow chemistry for synthesizing related APIs like ibuprofen. The methodology demonstrated high throughput and efficiency, suggesting that similar approaches could be applied to synthesize this compound in an industrial setting, optimizing production while reducing costs .

Reagent in Organic Synthesis
this compound can serve as a reagent in various organic synthesis reactions. Its bromine atom allows for nucleophilic substitution reactions, which are pivotal in creating more complex molecules. This property is valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Use as a Building Block
In a recent study, similar compounds were utilized as building blocks for synthesizing complex organic molecules through multi-step reactions involving nucleophilic substitutions and electrophilic additions. The efficiency of these reactions highlights the potential utility of this compound as a versatile intermediate in synthetic pathways .

Mechanism of Action

The mechanism of action of 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and alkyl groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-N-isobutyl-2-nitro-N-(pentan-3-yl)aniline can be contextualized against related brominated and nitro-substituted anilines. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-Bromo-N-(2-nitrophenyl)benzamide Br (C4), NO₂ (C2), benzamide group C₁₃H₁₀BrN₂O₃ Used in crystallography studies; forms centrosymmetric dimers via hydrogen bonds .
4-Bromo-N,N-dimethyl-3-nitroaniline Br (C4), NO₂ (C3), N,N-dimethyl groups C₈H₁₀BrN₂O₂ High purity (98% HPLC); used in agrochemical synthesis .
4-Bromo-2,3-dimethyl-6-nitroaniline Br (C4), NO₂ (C6), methyl groups (C2, C3) C₈H₉BrN₂O₂ Exhibits herbicidal activity; structurally similar to dinitroaniline herbicides .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Br (C3), methyl (C2), amide linkage to pyridine ring C₁₄H₁₂BrN₂O₂ Near-planar conformation due to π-conjugation; forms hydrogen-bonded dimers .
Target Compound Br (C4), NO₂ (C2), N-isobutyl, N-pentan-3-yl C₁₅H₂₄BrN₂O₂ Expected high steric hindrance; potential ligand for metal complexes or intermediates.

Key Differences and Trends

Substituent Effects on Reactivity: The nitro group at C2 in the target compound deactivates the aromatic ring, directing further electrophilic substitution to the meta position. This contrasts with 4-Bromo-N,N-dimethyl-3-nitroaniline (NO₂ at C3), where the nitro group ortho to bromine may enhance polarizability . N-Alkyl Groups: The isobutyl and pentan-3-yl substituents introduce significant steric bulk compared to smaller groups (e.g., methyl in ). This reduces solubility in polar solvents but may improve stability in hydrophobic environments.

Crystallographic Behavior :

  • Compounds like 4-Bromo-N-(2-nitrophenyl)benzamide () and N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () exhibit planar conformations and hydrogen-bonded dimers. The target compound’s larger N-alkyl groups may disrupt such packing, leading to less ordered crystalline structures .

Biological and Chemical Applications :

  • Nitroanilines with methyl groups (e.g., 4-Bromo-2,3-dimethyl-6-nitroaniline) are leveraged as herbicides, while brominated anilines with amide linkages () serve as ligands or intermediates. The target compound’s dual N-alkylation may render it suitable for catalytic applications or as a building block in drug discovery .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo-N,N-dimethyl-3-nitroaniline
Molecular Weight (g/mol) 368.27 329.14 244.09
Solubility Low (predicted, hydrophobic) Moderate in DMSO High in chloroform
Melting Point Not reported 168–170°C 98–100°C

Table 2: Substituent Impact on Reactivity

Compound Electrophilic Reactivity Preferred Reaction Sites
This compound Low (deactivated ring) Meta to nitro group
4-Bromo-2,3-dimethyl-6-nitroaniline Moderate Ortho/para to methyl
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide High (amide conjugation) Pyridine ring

Biological Activity

4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesizes existing research findings, and discusses its mechanisms of action, structure-activity relationships, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20BrN3O2C_{14}H_{20}BrN_3O_2. The compound features a bromine atom, a nitro group, and an isobutyl side chain, which contribute to its unique biological activities.

PropertyValue
Molecular FormulaC14H20BrN3O2C_{14}H_{20}BrN_3O_2
Molecular Weight340.23 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects. Additionally, the nitro group may facilitate redox reactions, enhancing the compound's reactivity with biological macromolecules.

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Activity : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Fungal Activity : It also demonstrated antifungal properties against Candida albicans, indicating potential applications in treating fungal infections.

Cytotoxicity and Cancer Research

Research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies revealed:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

These results suggest that this compound may have potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of aniline derivatives often correlates with their structural features. The presence of the bromine atom and nitro group appears critical for enhancing activity. Modifications to the side chains can significantly affect potency:

  • Isobutyl Group : Enhances lipophilicity, aiding cell membrane penetration.
  • Nitro Group : Increases electrophilicity, potentially facilitating interactions with nucleophiles in biological systems.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study assessed the antimicrobial efficacy of various aniline derivatives, including this compound. Results indicated that this compound had one of the highest zones of inhibition against tested bacterial strains compared to other derivatives.
  • Cytotoxicity Evaluation :
    In another study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects. It was found to induce apoptosis in MCF-7 cells through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Q & A

Basic: What synthetic strategies are typically employed to prepare multi-substituted aniline derivatives like 4-Bromo-N-isobutyl-2-nitro-N-(pentan-3-yl)aniline?

Answer:
The synthesis of such compounds often involves sequential functionalization of the aniline core. A typical route includes:

Protection of the amine group (e.g., acetylation) to direct electrophilic substitution .

Nitration at the ortho position due to the activating effect of the amine group.

Bromination at the para position, leveraging the directing effects of the nitro group .

Alkylation with isobutyl and pentan-3-yl groups via nucleophilic substitution or reductive amination, requiring careful control of steric hindrance .
Key intermediates include bromonitroaniline derivatives (e.g., 4-Bromo-3-nitroaniline, CAS 53324-38-2), which are commercially available .

Advanced: How can steric effects from the isobutyl and pentan-3-yl substituents influence reaction efficiency during alkylation?

Answer:
The bulky isobutyl and pentan-3-yl groups can hinder nucleophilic attack during alkylation. Strategies to mitigate this include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employing phase-transfer catalysts to enhance reaction rates in biphasic systems.
  • Sequential alkylation: Introducing smaller substituents first (e.g., pentan-3-yl) before larger ones (isobutyl) .
    Reaction monitoring via TLC or HPLC is critical to optimize yields .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and alkyl chain integration.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected MW: ~370–380 g/mol).
  • Melting Point Analysis : Compare with literature values (e.g., 128–132°C for 4-Bromo-3-nitroaniline ).
  • HPLC : Assess purity (>97% as per commercial standards for similar compounds ).

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Answer:
Contradictions often arise from:

  • Polymorphism : Different crystalline forms can exhibit varying melting points. Use DSC to identify polymorphs.
  • Impurity profiles : Trace solvents or byproducts (e.g., unreacted intermediates) may lower observed melting points. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .
  • Moisture sensitivity : Hygroscopic samples require strict storage at 0–6°C, as noted for related bromoanilines .

Basic: What factors govern regioselectivity during nitration and bromination steps in such syntheses?

Answer:

  • Nitration : The amine group (protected as acetanilide) directs nitration to the ortho position. Strongly acidic conditions (H2_2SO4_4/HNO3_3) enhance selectivity .
  • Bromination : The nitro group (a meta-director) positions bromine at the para position relative to the amine. FeBr3_3 catalysis is often used .

Advanced: How can computational modeling aid in predicting electronic effects of substituents in this compound?

Answer:

  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., nitro group’s electron-withdrawing effect reduces amine basicity).
  • Molecular Dynamics (MD) : Simulate steric interactions between substituents to optimize synthetic routes .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with experimental reactivity data .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage : Store at 0–6°C in amber vials to prevent degradation, as recommended for brominated anilines .
  • Handling : Use inert atmospheres (N2_2) during reactions to avoid oxidation of the amine group.
  • Waste Disposal : Brominated byproducts require neutralization (e.g., with NaHCO3_3) before disposal .

Advanced: What strategies can improve yields in multi-step syntheses of this compound?

Answer:

  • Intermediate Isolation : Purify after each step (e.g., column chromatography for bromonitroaniline intermediates ).
  • Catalytic Optimization : Use Pd-based catalysts for coupling steps (e.g., Buchwald-Hartwig amination for N-alkylation).
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.